molecular formula C17H13N3 B11860006 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline CAS No. 10173-59-8

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline

Cat. No.: B11860006
CAS No.: 10173-59-8
M. Wt: 259.30 g/mol
InChI Key: DWBKTAXQSDQBOW-UHFFFAOYSA-N
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Description

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline is a heterocyclic compound that features a naphthoimidazole core fused with an aniline group. This compound is known for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazole precursors in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .

Scientific Research Applications

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of specific enzymes or interference with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3H-Naphtho(1,2-d)imidazol-2-yl)aniline is unique due to its fused naphthoimidazole core combined with an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

10173-59-8

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(3H-benzo[e]benzimidazol-2-yl)aniline

InChI

InChI=1S/C17H13N3/c18-14-8-4-3-7-13(14)17-19-15-10-9-11-5-1-2-6-12(11)16(15)20-17/h1-10H,18H2,(H,19,20)

InChI Key

DWBKTAXQSDQBOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)C4=CC=CC=C4N

Origin of Product

United States

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